molecular formula C25H24N2O3 B10912238 1-(4-methoxybenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole

1-(4-methoxybenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole

Cat. No.: B10912238
M. Wt: 400.5 g/mol
InChI Key: FMMXYWGPEKETDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methoxybenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

The synthesis of 1-(4-methoxybenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole typically involves the reaction of appropriate benzyl and phenyl derivatives with a pyrazole precursor. One common method includes the use of a linker mode approach under reflux conditions. The structure of the compound can be confirmed through spectroscopic analysis, including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-methoxybenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

Scientific Research Applications

1-(4-methoxybenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole involves its interaction with molecular targets and pathways within cells. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular processes. For example, similar compounds have been shown to inhibit certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

1-(4-methoxybenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole can be compared with other pyrazole derivatives, such as:

Properties

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

3,5-bis(3-methoxyphenyl)-1-[(4-methoxyphenyl)methyl]pyrazole

InChI

InChI=1S/C25H24N2O3/c1-28-21-12-10-18(11-13-21)17-27-25(20-7-5-9-23(15-20)30-3)16-24(26-27)19-6-4-8-22(14-19)29-2/h4-16H,17H2,1-3H3

InChI Key

FMMXYWGPEKETDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC(=CC=C3)OC)C4=CC(=CC=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.